![molecular formula C18H21N5O2 B2711411 9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877622-32-7](/img/structure/B2711411.png)
9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its common name, Ro 31-8220.
Scientific Research Applications
Tautomerism in Nucleic Acid Bases
Tautomerism plays a crucial role in the stability and reactivity of nucleic acid bases, including purines and pyrimidines. The study of tautomerism, especially in inert vs. polar environments, provides insights into the molecular interactions and stability of these bases, which are fundamental to understanding DNA replication and mutation mechanisms (Person et al., 1989).
Chemistry and Properties of Heterocyclic Compounds
The chemistry of heterocyclic compounds, including pyridine and benzimidazole derivatives, reveals significant variability in their properties and applications. These compounds exhibit a wide range of biological and electrochemical activities, underlining their potential in developing new therapeutic agents (Boča et al., 2011).
Non-Proliferative Role of Pyrimidine Metabolism in Cancer
Research on pyrimidine metabolism has uncovered its non-proliferative roles in cancer, affecting differentiation and metastasis in various cancer types. This insight opens new avenues for cancer therapy, emphasizing the therapeutic potential of targeting pyrimidine pathways (Siddiqui & Ceppi, 2020).
Purine-Utilizing Enzyme Inhibitors
Purine-utilizing enzymes play critical roles in disease pathogenesis, including cancer and autoimmune disorders. Heterocyclic compounds as enzyme inhibitors offer a promising strategy for disease treatment, showcasing the importance of purine and pyrimidine analogs in medicinal chemistry (Chauhan & Kumar, 2015).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines are being explored for their applications in optoelectronic materials. The integration of these heterocycles into π-extended conjugated systems highlights their value in developing materials for organic light-emitting diodes and solar cells (Lipunova et al., 2018).
properties
IUPAC Name |
9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-22-16(24)14-15(20(2)18(22)25)19-17-21(10-7-11-23(14)17)12-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCOEBECDVRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331773 |
Source
|
Record name | 9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
877622-32-7 |
Source
|
Record name | 9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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